N-(4-(Naphthalen-2-yl)phenyl)-N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-[1,1'-biphenyl]-4-amine
Description
Properties
IUPAC Name |
N-(4-naphthalen-2-ylphenyl)-N-(4-phenylphenyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H36BNO2/c1-39(2)40(3,4)44-41(43-39)35-20-26-38(27-21-35)42(36-22-16-31(17-23-36)29-10-6-5-7-11-29)37-24-18-32(19-25-37)34-15-14-30-12-8-9-13-33(30)28-34/h5-28H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLJDNFRSQOHHKP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)N(C3=CC=C(C=C3)C4=CC=CC=C4)C5=CC=C(C=C5)C6=CC7=CC=CC=C7C=C6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H36BNO2 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
573.5 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-(Naphthalen-2-yl)phenyl)-N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-[1,1'-biphenyl]-4-amine (CAS: 2637370-92-2) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of approximately 573.54 g/mol. Its structure includes significant functional groups that may influence its biological activity:
- Naphthalene moiety : Often associated with various biological activities.
- Dioxaborolane group : Known for its role in drug design and potential interactions with biological targets.
Research indicates that compounds similar to this compound may interact with specific biological pathways:
- Inhibition of Enzymes : The compound may act as an inhibitor for enzymes involved in metabolic pathways. For instance, studies have shown that derivatives can inhibit tryptophan hydroxylase (TPH1), which is crucial in serotonin synthesis and implicated in mood disorders and obesity .
- Receptor Modulation : Similar compounds have been identified as modulators of P2Y receptors, which play roles in inflammation and other physiological processes. These interactions can lead to significant therapeutic effects in diseases like diabetes and asthma .
In Vitro Studies
In vitro studies have demonstrated the inhibitory potential of this compound on various targets:
| Target | Inhibition (%) at 100 µM | Reference |
|---|---|---|
| Tryptophan Hydroxylase (TPH1) | 64% | |
| P2Y14 Receptor | IC50 = 0.4 nM |
These results suggest that the compound could be effective in modulating these targets at therapeutic concentrations.
Case Studies
A notable case study involved the synthesis and evaluation of a series of analogs based on the compound's structure. The research focused on optimizing the hydrophobic interactions and binding affinities to enhance the inhibitory effects on TPH1:
- Compound Variants : Modifications at the para position resulted in varying degrees of inhibition (45% to 94%), indicating that structural changes can significantly affect biological activity .
- Binding Interactions : Molecular docking simulations revealed that specific residues within the active site of TPH1 interact favorably with the compound's hydrophobic tail and amino groups, enhancing its inhibitory capacity .
Scientific Research Applications
Organic Electronics
1.1. Hole Transport Material in Organic Light Emitting Diodes (OLEDs)
This compound is primarily recognized for its role as a hole transport material in OLEDs. Its structure facilitates efficient charge transport and enhances the performance of OLED devices by improving their brightness and efficiency. The presence of naphthalenic groups contributes to its ability to transport holes effectively while maintaining stability under operational conditions .
1.2. Thermally Activated Delayed Fluorescence (TADF)
The compound also serves as a host material in TADF OLEDs. TADF materials are crucial for achieving high-efficiency light emission by utilizing both singlet and triplet excitons. The incorporation of the tetramethyl dioxaborolane moiety enhances the photophysical properties necessary for TADF applications .
Photonics
2.1. Light Emitting Devices
Due to its excellent photophysical characteristics, this compound is suitable for use in various light-emitting devices beyond OLEDs, including organic solar cells and photodetectors. Its ability to absorb and emit light efficiently makes it a candidate for applications in optoelectronic devices .
2.2. Sensor Applications
The compound's unique electronic properties allow it to be utilized in sensors that detect changes in light or electrical signals. This can be particularly useful in environmental monitoring or biomedical applications where precise detection is critical.
Material Science
3.1. Polymer Composites
In material science, this compound can be incorporated into polymer matrices to enhance their electrical conductivity and optical properties. Such composites can be used in flexible electronics or advanced coatings that require specific optical characteristics .
Case Studies
Comparison with Similar Compounds
Structural Analogues
N,N-Diphenyl-4'-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,1'-biphenyl]-4-amine
- Structure : Lacks the naphthalene moiety but retains the biphenyl core and boronate ester group.
- Molecular Formula: C₃₀H₃₁BNO₂ (MW: 448.39 g/mol).
- Applications : Used in OLEDs as a hole-transport material due to its bipolar charge-transport properties .
N-Phenyl-N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)naphthalen-1-amine
- Structure : Contains a naphthalen-1-amine group instead of biphenyl.
- Molecular Formula: C₂₈H₂₈BNO₂ (MW: 421.34 g/mol).
- Applications : Functions as a fluorescent emitter in blue OLEDs .
3-([1,1'-Biphenyl]-4-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-2-amine
- Structure : Features a naphthalen-2-amine backbone with biphenyl and boronate ester groups.
- Molecular Formula: C₃₄H₃₃BNO₂ (MW: 498.45 g/mol).
- Applications : Utilized in catalytic borylation reactions for polymer synthesis .
N-BDAVBi (Blue Fluorescent Dye)
- Structure: Contains a diphenylamino-styryl-naphthalene core but lacks boronate esters.
- Molecular Formula : C₄₈H₃₈N₂ (MW: 630.83 g/mol).
- Applications : High-efficiency blue emitter in OLEDs, achieving current efficiencies up to 19.6 cd/A .
Comparative Analysis of Key Properties
Application-Specific Comparisons
OLED Performance
- Target Compound : Its extended conjugation may enable broader emission spectra or improved charge balance compared to Compound B .
- N-BDAVBi (Compound D) : Demonstrates superior brightness (16,800 cd/m²) and efficiency (19.6 cd/A), but lacks boronate ester functionality for further derivatization .
Thermal and Chemical Stability
- Compounds with naphthalene (Target, B, C) exhibit higher thermal stability (>150°C) compared to biphenyl-only analogues (e.g., Compound A), critical for device longevity .
Preparation Methods
Synthesis of 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
The boronic ester intermediate is synthesized via a Miyaura borylation reaction. A representative protocol involves:
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Substrate Preparation : 4-Bromoaniline (1.0 equiv) is dissolved in anhydrous THF under inert atmosphere.
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Catalytic System : Pd(dppf)Cl<sub>2</sub> (0.05 equiv) and KOAc (3.0 equiv) are added.
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Borylation : Pinacolborane (1.2 equiv) is introduced, and the mixture is heated at 80°C for 12 h.
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Workup : The crude product is purified via silica gel chromatography (hexanes/EtOAc, 4:1) to yield the boronic ester as a white solid (85% yield).
Key Data :
| Parameter | Value |
|---|---|
| Reaction Temperature | 80°C |
| Catalyst Loading | 5 mol% Pd |
| Yield | 85% |
Synthesis of 4-(Naphthalen-2-yl)aniline
The naphthyl-substituted aniline is prepared via a Friedel-Crafts acylation followed by reductive amination:
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Friedel-Crafts Acylation : Naphthalene reacts with acetyl chloride in the presence of AlCl<sub>3</sub> to form 2-acetylnaphthalene.
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Oxime Formation : 2-Acetylnaphthalene is treated with hydroxylamine hydrochloride in ethanol/water (1:1) to yield the oxime intermediate (99% yield).
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Beckmann Rearrangement : The oxime undergoes rearrangement in polyphosphoric acid at 70°C to form 2-acetylnaphthylamine.
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Hydrolysis : The acetyl group is removed via refluxing in HCl/ethanol (1:3), yielding 4-(naphthalen-2-yl)aniline (78% yield).
Diarylamine Core Construction
The central [1,1'-biphenyl]-4-amine scaffold is assembled via Ullmann coupling:
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Substrate Preparation : 4-Bromobiphenyl (1.0 equiv) and 4-(naphthalen-2-yl)aniline (1.2 equiv) are dissolved in DMF.
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Catalytic System : CuI (0.1 equiv), 1,10-phenanthroline (0.2 equiv), and K<sub>3</sub>PO<sub>4</sub> (2.0 equiv) are added.
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Reaction : The mixture is heated at 110°C for 24 h under N<sub>2</sub>.
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Purification : Column chromatography (hexanes/DCM, 3:1) isolates the diarylamine intermediate (72% yield).
Optimization Notes :
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Ligand-free Pd/C systems (as in) reduce side reactions during coupling.
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Elevated temperatures (>100°C) improve reaction efficiency but risk decomposition.
Final Suzuki-Miyaura Coupling
The boronic ester and diarylamine intermediates are coupled using Suzuki-Miyaura conditions:
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Reaction Setup :
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Diarylamine intermediate (1.0 equiv)
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4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline (1.5 equiv)
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Pd(PPh<sub>3</sub>)<sub>4</sub> (0.03 equiv)
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K<sub>2</sub>CO<sub>3</sub> (2.0 equiv) in toluene/EtOH/H<sub>2</sub>O (4:1:1)
-
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Conditions : Reflux at 90°C for 16 h.
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Workup : Extracted with EtOAc, dried (Na<sub>2</sub>SO<sub>4</sub>), and purified via silica gel chromatography (hexanes/EtOAc, 5:1) to yield the target compound (68% yield).
Critical Parameters :
| Parameter | Value |
|---|---|
| Pd Catalyst | Tetrakis(triphenylphosphine)palladium(0) |
| Solvent System | Toluene/EtOH/H<sub>2</sub>O |
| Reaction Time | 16 h |
Purification and Characterization
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Recrystallization : The crude product is recrystallized from toluene/sherwood oil (1:2) to enhance purity.
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Column Chromatography : Silica gel with gradient elution (hexanes → EtOAc) removes unreacted boronic ester.
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Characterization Data :
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Cost Efficiency |
|---|---|---|---|
| Ullmann Coupling | 72 | 95 | Moderate |
| Buchwald-Hartwig | 81 | 98 | High |
| Suzuki-Miyaura | 68 | 97 | High |
Key Findings :
Q & A
Q. What are the recommended synthetic routes for this compound, and how do reaction conditions influence yield?
The synthesis typically involves Suzuki-Miyaura cross-coupling or meta-selective C–H borylation . For the boronic ester moiety, iridium-catalyzed borylation with ligands like [Ir(COD)OMe]₂ and B₂pin₂ under inert conditions (50°C, THF) is effective for meta-selectivity . Palladium catalysts (e.g., Pd(PPh₃)₄) are used for coupling aromatic amines and naphthalene derivatives, requiring bases like NaOtBu and anhydrous solvents . Optimize reaction time (16–24 hr) and stoichiometric ratios (1:1.2 boronate:aryl halide) to achieve yields >85% .
Q. How should this compound be purified post-synthesis, and what solvents are compatible?
Purification via silica gel column chromatography with hexane/ethyl acetate (3:1 to 1:1 gradients) is standard. Due to its light sensitivity (Storage: dark, dry, room temperature ), avoid prolonged exposure during elution. For solubility, use chloroform or DMSO sparingly, as the compound exhibits limited solubility in polar solvents . Recrystallization from toluene/ethanol mixtures may enhance purity for crystallographic studies.
Q. What spectroscopic techniques are essential for structural characterization?
- ¹H/¹³C NMR : Analyze aromatic proton splitting patterns (δ 6.8–8.2 ppm) to confirm biphenyl and naphthalene connectivity. Rotational isomerism may cause signal duplication; use variable-temperature NMR to resolve ambiguities .
- Mass Spectrometry (HRMS) : Confirm molecular weight (573.53 g/mol ) with ESI+ or MALDI-TOF.
- IR Spectroscopy : Identify B–O stretches (~1350 cm⁻¹) from the dioxaborolan group and N–H stretches (if present) .
Advanced Research Questions
Q. How can meta-selective C–H borylation be optimized for introducing the dioxaborolan group?
Use sterically hindered iridium catalysts with anionic ligands (e.g., [Ir(COD)OMe]₂) to favor meta-selectivity over para/ortho positions. Key parameters:
- Solvent: THF > DCM (improves regioselectivity by 30%) .
- Temperature: 50°C (avoids side reactions at higher temps).
- Substrate pre-functionalization: Protect the amine with acetyl groups to prevent catalyst poisoning . Monitor progress via TLC or GC-MS to isolate the desired isomer.
Q. How to resolve contradictions in NMR data caused by rotational isomerism or dynamic effects?
- Variable-temperature NMR : Cool samples to −40°C to slow bond rotation, splitting merged signals into distinct peaks .
- Computational modeling : Compare experimental NMR shifts with DFT-calculated spectra (e.g., Gaussian09) to assign ambiguous signals.
- 2D NMR (COSY, NOESY) : Identify through-space couplings between naphthalene and biphenyl protons to confirm spatial proximity .
Q. What experimental designs are effective for studying this compound’s charge transport properties in OLEDs?
- Thin-film fabrication : Spin-coat the compound (1–2 wt% in chlorobenzene) onto ITO substrates. Anneal at 120°C to enhance crystallinity.
- Hole mobility measurement : Use space-charge-limited current (SCLC) devices with Au electrodes. Compare mobility (µ ~10⁻⁴ cm²/Vs) to benchmark materials like TPD .
- Electroluminescence testing : Incorporate into OLED stacks (e.g., ITO/HTL/compound/Alq₃/LiF/Al) to evaluate luminance efficiency and turn-on voltage .
Q. How to address low yields in cross-coupling reactions involving the boronic ester group?
- Pre-activation : Convert the boronic ester to a trifluoroborate salt (K⁺[Bpin]⁻) to enhance stability and reactivity .
- Ligand screening : Test bidentate ligands (e.g., dppf) with Pd catalysts to reduce protodeboronation side reactions.
- Microwave-assisted synthesis : Shorten reaction times (10–15 min vs. 24 hr) to minimize decomposition .
Data Contradiction Analysis
Q. How to interpret conflicting mass spectrometry results suggesting impurities?
- High-resolution MS : Differentiate isotopic patterns (e.g., ⁷⁹Br/⁸¹Br in byproducts) from the parent ion.
- LC-MS/MS : Identify adducts (e.g., [M+Na]⁺) or dimerization products formed during ionization.
- Elemental analysis : Cross-validate with calculated C/H/N/B ratios (C₄₀H₃₆BNO₂ ) to confirm purity.
Q. Why do DFT-calculated HOMO/LUMO levels deviate from experimental electrochemical data?
- Solvent effects : Calculations often assume gas-phase conditions, while cyclic voltammetry (in DMF or acetonitrile) accounts for solvation. Apply PCM (Polarizable Continuum Model) corrections to theoretical values .
- Film morphology : Amorphous vs. crystalline films alter charge injection barriers; use UPS/XPS to measure work function alignment .
Methodological Best Practices
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
